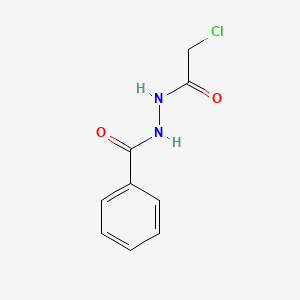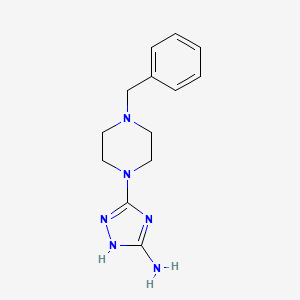
n'-(2-Chloroacetyl)benzohydrazide
概要
説明
2-Chloroacetyl)benzohydrazide, or ‘n’-(2-Chloroacetyl)benzohydrazide, is a versatile reagent used in organic synthesis for a variety of applications. It is a colorless solid with a molecular weight of 231.6 g/mol, and is soluble in water and a range of organic solvents. This reagent is commonly used as a coupling agent in organic synthesis, as well as a catalyst for the synthesis of amides, esters, and other compounds. It has also been used in the synthesis of peptides, nucleic acids, and other biologically active compounds. The versatility of this reagent has made it useful in a wide range of scientific research applications.
科学的研究の応用
Synthesis and Antimicrobial Activities
- N'-(2-Chloroacetyl)benzohydrazide derivatives demonstrate significant antimicrobial properties. A study by Shaikh (2013) revealed that N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide compounds, synthesized from 2-chloro-6-methoxy-3-quinolinecarbaldehyde and substituted benzohydrazides, exhibited notable antibacterial effects (Shaikh, 2013).
Anticancer Potentials
- Kumar et al. (2017) synthesized a series of N'-substituted benzohydrazides, including 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, and evaluated their in vitro anticancer potentials. Compounds from this series were found to be potent antimicrobial agents and demonstrated significant anticancer activities (Kumar et al., 2017).
Role in Corrosion Inhibition
- Singh et al. (2021) conducted a detailed study on hydroxy acetophenone derivative benzohydrazides, investigating their role as corrosion impeding agents. The study encompassed a full investigation of the protecting ability of these compounds against corrosion of mild steel in a 1M HCl medium (Singh et al., 2021).
Acetylation Reaction Studies
- Research by Campodónico et al. (2010) focused on the acetylation reaction of benzohydrazide derivatives, including this compound, providing insights into their reactivity and potential applications in various chemical processes (Campodónico et al., 2010).
Antifungal Activity
- An investigation into the antifungal activity of benzohydrazides against Botrytis cinerea was conducted by Reino et al. (2007). This study highlighted the significant antifungal properties of certain benzohydrazide derivatives, contributing to the understanding of their potential applications in agriculture and pharmaceuticals (Reino et al., 2007).
作用機序
Safety and Hazards
N’-(2-Chloroacetyl)benzohydrazide is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These correspond to various hazards, including harm if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
将来の方向性
特性
IUPAC Name |
N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBYJNNXDASJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353151 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-24-2 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)


![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)




![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

